molecular formula C17H14Br3ClN2O4 B11094221 N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11094221
M. Wt: 585.5 g/mol
InChI Key: BAWSEQVQIBHNGJ-QPJQQBGISA-N
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Description

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, ethoxy, hydroxy, and tribromo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chloro and bromo groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
  • 3-chloro-4-hydroxyphenylacetohydrazide
  • 2,4,6-tribromophenoxyacetic acid

Uniqueness

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Br3ClN2O4

Molecular Weight

585.5 g/mol

IUPAC Name

N-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C17H14Br3ClN2O4/c1-2-26-14-4-9(3-13(21)16(14)25)7-22-23-15(24)8-27-17-11(19)5-10(18)6-12(17)20/h3-7,25H,2,8H2,1H3,(H,23,24)/b22-7+

InChI Key

BAWSEQVQIBHNGJ-QPJQQBGISA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl)O

Origin of Product

United States

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